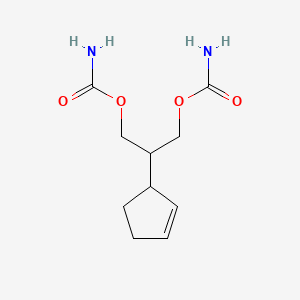
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(hydroxymethyl)-, methacrylate is a unique organosilicon compound It is characterized by its bicyclic structure, which includes oxygen, nitrogen, and silicon atoms
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate typically involves the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method is the reaction with mercury(II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include mercury(II) salts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of 1-substituted silatranes.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate include:
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methoxy-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl- These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential applications .
Propiedades
Número CAS |
23395-20-2 |
|---|---|
Fórmula molecular |
C11H19NO5Si |
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO5Si/c1-10(2)11(13)14-9-18-15-6-3-12(4-7-16-18)5-8-17-18/h1,3-9H2,2H3 |
Clave InChI |
CMQAKAKMGJTASF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC[Si]12OCCN(CCO1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
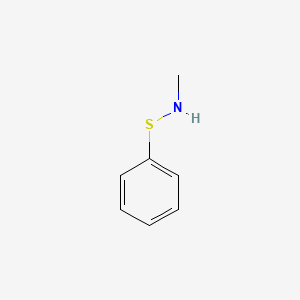
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
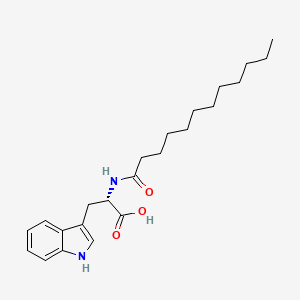


![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
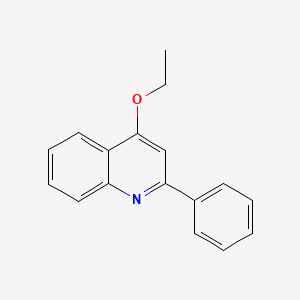
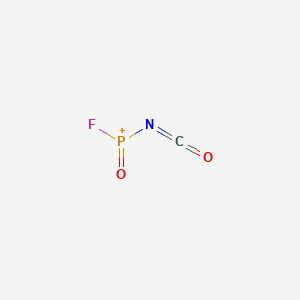
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)

